Cas no 263239-23-2 (2-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide)
2-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- Acetamide,2-chloro-N-(6-fluoro-2-benzothiazolyl)-
- 2-CHLORO-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE
- 2-Chloro-N-(6-fluoro-benzothiazol-2-yl)-acetamide
- 2-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide
- 2-chloro-N-(6-fluorobenzothiazol-2-yl)acetamide
- AC1M8ZEE
- AC1Q4N08
- CTK4F7644
- SBB005222
- Z56346866
- FT-0677761
- BB 0243188
- EN300-09408
- Acetamide, 2-chloro-N-(6-fluoro-2-benzothiazolyl)-
- SCHEMBL17251987
- AKOS000283515
- 2-Chloro-N-(6-fluoro-benzothiazol-2-yl)-aceta mide
- 263239-23-2
- DTXSID50368829
- CS-0221539
- A911520
- STK289173
- G40276
- 2-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide
-
- MDL: MFCD06356490
- Inchi: 1S/C9H6ClFN2OS/c10-4-8(14)13-9-12-6-2-1-5(11)3-7(6)15-9/h1-3H,4H2,(H,12,13,14)
- InChI Key: UTPHNOJSADNBNJ-UHFFFAOYSA-N
- SMILES: ClCC(NC1=NC2C=CC(=CC=2S1)F)=O
Computed Properties
- Exact Mass: 243.98748
- Monoisotopic Mass: 243.987
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 70.2Ų
Experimental Properties
- PSA: 41.99
2-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059005765-5g |
2-Chloro-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide |
263239-23-2 | 95% | 5g |
$864.36 | 2023-09-02 | |
| Chemenu | CM314401-5g |
2-Chloro-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide |
263239-23-2 | 95% | 5g |
$825 | 2021-06-17 | |
| TRC | C379633-25mg |
2-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide |
263239-23-2 | 25mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C379633-50mg |
2-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide |
263239-23-2 | 50mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C379633-250mg |
2-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide |
263239-23-2 | 250mg |
$ 320.00 | 2022-06-06 | ||
| Chemenu | CM314401-1g |
2-Chloro-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide |
263239-23-2 | 95% | 1g |
$396 | 2024-07-28 | |
| A2B Chem LLC | AB30325-50mg |
2-Chloro-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide |
263239-23-2 | 95% | 50mg |
$115.00 | 2024-04-20 | |
| A2B Chem LLC | AB30325-100mg |
2-Chloro-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide |
263239-23-2 | 95% | 100mg |
$154.00 | 2024-04-20 | |
| A2B Chem LLC | AB30325-250mg |
2-Chloro-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide |
263239-23-2 | 95% | 250mg |
$206.00 | 2024-04-20 | |
| A2B Chem LLC | AB30325-500mg |
2-Chloro-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide |
263239-23-2 | 95% | 500mg |
$362.00 | 2024-04-20 |
2-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide Suppliers
2-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 2-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide
2-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide (CAS No. 263239-23-2): A Comprehensive Overview
2-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide (CAS No. 263239-23-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This benzothiazole derivative exhibits unique structural features, combining a fluoro-substituted benzothiazole core with a chloroacetamide functional group, making it a valuable intermediate in synthetic chemistry.
The molecular structure of 2-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide contains two key pharmacophores: the benzothiazole moiety and the chloroacetamide side chain. The presence of fluorine at the 6-position enhances the compound's metabolic stability and lipophilicity, which are crucial properties for drug development. Researchers are particularly interested in its potential as a building block for heterocyclic compounds with biological activity.
In recent years, benzothiazole derivatives have emerged as important scaffolds in medicinal chemistry due to their diverse pharmacological properties. The 2-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide structure has shown promise in the development of novel therapeutic agents, particularly in areas such as antimicrobial and anti-inflammatory applications. Its unique combination of fluorine substitution and chloroacetamide functionality makes it a versatile intermediate for structure-activity relationship studies.
The synthesis of 2-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 6-fluoro-2-aminobenzothiazole with chloroacetyl chloride under controlled conditions. This process requires careful optimization to achieve high yields and purity, which are essential for pharmaceutical applications. Recent advancements in green chemistry approaches have focused on developing more sustainable synthetic routes for such heterocyclic compounds.
From a commercial perspective, 2-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide is primarily used as a research chemical and pharmaceutical intermediate. The global market for fluorinated benzothiazoles has been growing steadily, driven by increasing demand in drug discovery programs. Pharmaceutical companies are particularly interested in this compound's potential as a precursor for targeted therapies and precision medicine applications.
Analytical characterization of 2-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide typically involves techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets the stringent purity requirements for pharmaceutical use. Recent studies have focused on developing more efficient analytical protocols to support the growing demand for high-quality benzothiazole derivatives in research laboratories.
The stability profile of 2-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide has been extensively studied to determine optimal storage conditions. Proper handling requires protection from moisture and light, with recommended storage at controlled temperatures. These stability considerations are particularly important for researchers working with fluorinated heterocycles in drug development programs.
In the context of current research trends, 2-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide has attracted attention for its potential in developing antimicrobial agents. The increasing problem of antibiotic resistance has spurred interest in novel benzothiazole-based compounds with improved efficacy against resistant strains. This application aligns with global health priorities addressing antimicrobial resistance (AMR).
Environmental considerations for 2-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide include proper waste disposal and biodegradability studies. As with many organofluorine compounds, researchers are investigating its environmental fate and developing greener alternatives where possible. These efforts reflect the growing emphasis on sustainable chemistry in pharmaceutical development.
Future research directions for 2-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide may explore its potential in cancer research, given the known biological activities of related benzothiazole derivatives. The compound's structural features make it an interesting candidate for developing targeted cancer therapies, particularly in combination with modern drug delivery systems.
For researchers working with 2-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide, proper safety protocols are essential. While not classified as hazardous under normal handling conditions, standard laboratory precautions should be followed when working with any organic synthesis intermediate. This includes appropriate personal protective equipment and proper ventilation.
The intellectual property landscape surrounding 2-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide includes several patents covering its synthesis and potential applications. Pharmaceutical companies are actively investigating this compound class for various therapeutic indications, reflecting the growing commercial interest in fluorinated heterocyclic compounds.
In conclusion, 2-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide (CAS No. 263239-23-2) represents an important benzothiazole derivative with significant potential in pharmaceutical research. Its unique structural features and versatile chemistry make it a valuable building block for drug discovery, particularly in the development of novel antimicrobial and potentially anticancer agents. As research continues, this compound is likely to play an increasingly important role in the development of next-generation therapeutic agents.
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